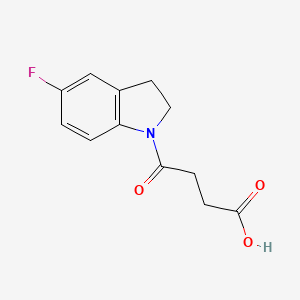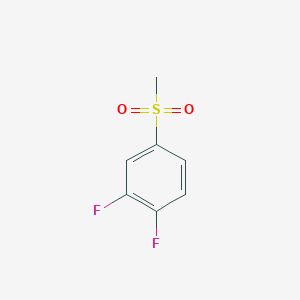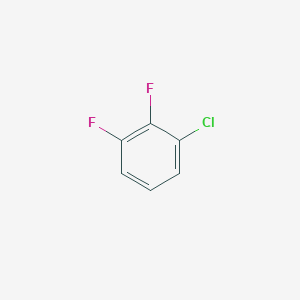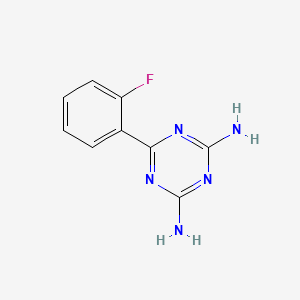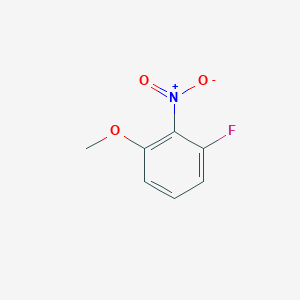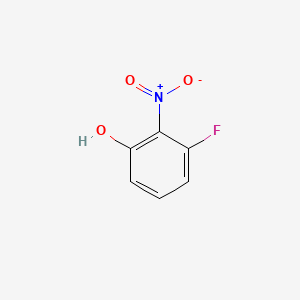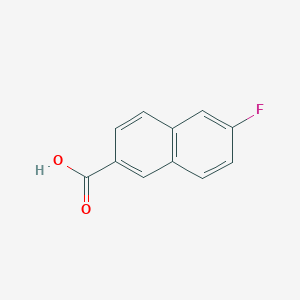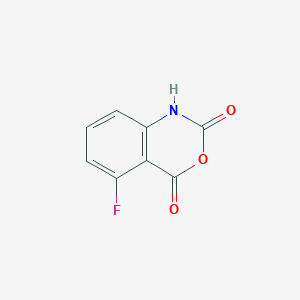
6-Fluoroisatoic anhydride
Overview
Description
6-Fluoroisatoic anhydride is a chemical compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 g/mol It is a fluorinated derivative of isatoic anhydride, characterized by the presence of a fluorine atom at the 6-position of the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Fluoroisatoic anhydride can be synthesized through the reaction of 6-fluoroanthranilic acid with phosgene or triphosgene under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and a base like pyridine to facilitate the formation of the anhydride ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisatoic anhydride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The anhydride ring can be hydrolyzed to form the corresponding carboxylic acid and amine.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols under basic conditions.
Hydrolysis: Water or aqueous acids/bases at elevated temperatures.
Cyclization: Catalysts such as Lewis acids or bases under reflux conditions.
Major Products Formed:
Nucleophilic substitution: Substituted anilines or thiophenols.
Hydrolysis: 6-fluoroanthranilic acid and corresponding amines.
Cyclization: Various heterocyclic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
6-Fluoroisatoic anhydride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated compounds.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Material Science: It is used in the development of novel materials with unique properties due to the presence of the fluorine atom.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.
Mechanism of Action
The mechanism of action of 6-fluoroisatoic anhydride primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atom enhances the electrophilicity of the anhydride carbonyl groups, making them more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce fluorine into organic molecules, thereby modulating their chemical and biological properties.
Comparison with Similar Compounds
Isatoic anhydride: Lacks the fluorine atom, making it less reactive towards nucleophiles compared to 6-fluoroisatoic anhydride.
4-Fluoroisatoic anhydride: Fluorine atom is at the 4-position, leading to different reactivity and properties.
N-Methylisatoic anhydride: Contains a methyl group instead of a fluorine atom, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the fluorine atom at the 6-position, which significantly influences its chemical reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
5-fluoro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAIGNBVENPUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382419 | |
| Record name | 6-Fluoroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78755-94-9 | |
| Record name | 6-Fluoroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
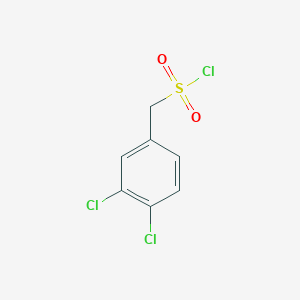
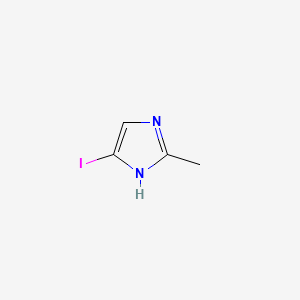
![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)
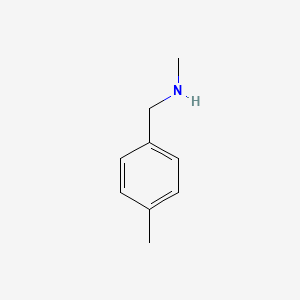
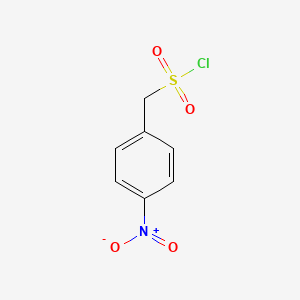
![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)
![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)
